molecular formula C19H17N3O2 B297137 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297137
M. Wt: 319.4 g/mol
InChI Key: CDEAVUREWFWXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as BDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of tuberculosis. BDQ belongs to a class of drugs called diarylquinolines, which have been shown to be effective against drug-resistant strains of tuberculosis.

Mechanism of Action

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline inhibits the activity of ATP synthase by binding to a specific subunit of the enzyme called subunit c. This prevents the enzyme from producing ATP, which is essential for the survival of the bacterium. The inhibition of ATP synthase leads to a decrease in the proton motive force across the bacterial membrane, which ultimately leads to the death of the bacterium.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis in vitro and in vivo. It has also been shown to reduce the bacterial load in the lungs of mice infected with tuberculosis. 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have a low toxicity profile and is generally well-tolerated in animals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline in lab experiments include its effectiveness against drug-resistant strains of tuberculosis, its low toxicity profile, and its ability to reduce the bacterial load in infected animals. The limitations of using 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline in lab experiments include the complexity of its synthesis, the need for specialized equipment to study its mechanism of action, and the potential for off-target effects.

Future Directions

There are a number of future directions for research on 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the study of 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline's mechanism of action and its potential use in combination with other drugs to treat tuberculosis. Additionally, research is needed to determine the optimal dosage and administration of 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline in humans. Finally, research is needed to determine the potential for the emergence of drug-resistant strains of tuberculosis in response to the use of 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

Synthesis Methods

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride. This is followed by the reaction of the resulting compound with 2-amino-4,5-dimethylthiazole to form 2,4-dimethoxy-5-(2-amino-4,5-dimethylthiazol-5-yl)benzoic acid. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of the disease. 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline works by inhibiting the activity of ATP synthase, an enzyme that is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H17N3O2/c1-11-3-5-15-14(7-11)16-8-12(2)21-22(16)19(20-15)13-4-6-17-18(9-13)24-10-23-17/h3-9,19,21H,10H2,1-2H3

InChI Key

CDEAVUREWFWXIA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC5=C(C=C4)OCO5)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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